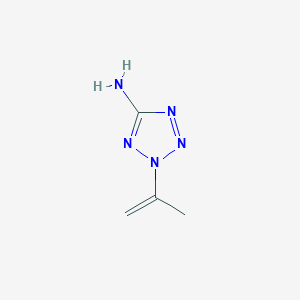

2H-Tetrazol-5-amine,2-(2-propen-1-yl)-

Description

BenchChem offers high-quality 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Tetrazol-5-amine,2-(2-propen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-yltetrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-3(2)9-7-4(5)6-8-9/h1H2,2H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTNZAGEWLACCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)N1N=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Tetrazole Derivatives in Contemporary Chemical Research

Tetrazole derivatives, characterized by a five-membered ring composed of four nitrogen atoms and one carbon atom, are of significant interest in modern chemical research. Their high nitrogen content and inherent stability make them valuable in the development of energetic materials, such as propellants and explosives. rsc.org In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, a strategy that can enhance the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov This has led to the incorporation of tetrazole moieties into a variety of therapeutic agents, including antihypertensive and anticonvulsant drugs. nih.govnih.gov Furthermore, their ability to coordinate with metal ions has opened up applications in the design of metal-organic frameworks and catalysts. chemimpex.com

Specific Context of N Substituted 5 Aminotetrazoles

Within the broader family of tetrazoles, N-substituted 5-aminotetrazoles form a particularly important subclass. The introduction of a substituent on one of the nitrogen atoms of the tetrazole ring allows for the fine-tuning of the molecule's properties. For instance, the nature of the N-substituent can significantly influence the energetic performance and sensitivity of the resulting compound, a critical consideration in the design of new energetic materials. rsc.orgcolab.ws Research in this area often focuses on balancing the desire for high energy output with the need for thermal and mechanical stability. colab.ws In the context of medicinal chemistry, N-substitution provides a versatile handle for modifying a compound's solubility, lipophilicity, and interaction with biological targets. nih.gov

Research Trajectories and Academic Objectives for 2h Tetrazol 5 Amine, 2 2 Propen 1 Yl

Established Approaches for Tetrazole Ring Formation Applicable to N-Substituted Aminotetrazoles

The formation of the 5-aminotetrazole (B145819) scaffold, the precursor to the target compound, is commonly achieved through well-established cycloaddition and multicomponent reaction strategies.

Cycloaddition Reactions with Azides and Nitriles or Cyanamides

| Reactants | Catalyst/Conditions | Product | Key Features |

| Organic Nitriles, Sodium Azide (B81097) | Zinc Salts, Water | 5-Substituted-1H-tetrazoles | Broad substrate scope, including aromatic, alkyl, and vinyl nitriles. organic-chemistry.org |

| Aryl Nitriles, Sodium Azide | Cobalt(II) Complex | 5-Aryl-1H-tetrazoles | Mild reaction conditions, near-quantitative yields, proceeds via a cobalt(II) diazido intermediate. acs.org |

| Cyanamides, Sodium Azide | Acidic Conditions (e.g., Triethylammonium chloride) | 5-Aminotetrazoles | Direct route to the 5-amino substituted core structure. organic-chemistry.org |

Multicomponent Reaction Strategies for Tetrazole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for constructing tetrazole scaffolds, valued for their atom economy and ability to generate molecular diversity in a single step. nih.govbenthamdirect.com The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, combining an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid (often generated in situ) to produce α-aminomethyl tetrazoles. acs.org

This approach allows for the incorporation of diverse substituents onto the tetrazole framework. acs.org While the classic UT-4CR typically yields 1-substituted tetrazoles, variations and other MCRs can be adapted to generate different substitution patterns. rug.nlbeilstein-journals.org These strategies are particularly valuable in medicinal chemistry for rapidly building libraries of tetrazole-containing compounds for screening purposes. nih.gov

Regiospecific N-Allylation Strategies for 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-

The alkylation of 5-aminotetrazole presents a significant challenge regarding regioselectivity, as the reaction can occur at either the N-1 or N-2 position of the tetrazole ring, leading to a mixture of isomers. nih.gov Therefore, developing strategies that selectively favor the formation of the desired 2-allyl isomer is crucial.

Palladium-Catalyzed Reactions for 2-Allylated-5-Substituted Tetrazoles

Palladium-catalyzed allylation reactions represent a highly effective method for achieving regioselective N-alkylation of heterocyclic compounds, including tetrazoles. acs.orgrsc.org A specific palladium-catalyzed three-component coupling reaction has been reported for the selective synthesis of 2-allyltetrazoles. researchgate.net This reaction combines a cyano compound, an allyl source like allyl methyl carbonate, and trimethylsilyl azide, catalyzed by a palladium complex, to directly yield the 2-allylated tetrazole with high selectivity. researchgate.net

The high regioselectivity observed in these reactions is attributed to the mechanism of the palladium catalyst, which can differentiate between the nitrogen atoms of the tetrazole ring. This approach avoids the pre-formation of the tetrazole ring followed by a separate, often unselective, alkylation step.

Nucleophilic Substitution and Alkylation Approaches on Tetrazole Rings

The direct N-alkylation of the pre-formed 5-aminotetrazole ring with an allyl halide, such as allyl bromide or chloride, is a common nucleophilic substitution approach. ucalgary.ca This reaction is typically performed in the presence of a base to deprotonate the tetrazole, forming the tetrazolate anion, which then acts as the nucleophile.

However, this method often yields a mixture of N-1 and N-2 allylated isomers. nih.gov The ratio of these regioisomers is highly dependent on several factors, including the solvent, the nature of the counter-ion, reaction temperature, and the steric and electronic properties of the substituent at the C-5 position. mdpi.comresearchgate.net For instance, studies on similar heterocyclic systems have shown that reaction conditions can be tuned to favor one isomer over the other, although achieving complete selectivity for the N-2 position with 5-aminotetrazole can be challenging. researchgate.net

Factors Influencing N-1 vs. N-2 Alkylation Selectivity:

| Factor | Influence on Regioselectivity | Rationale |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) may favor N-2 alkylation. | These solvents can solvate the cation, leading to a "freer" tetrazolate anion where the more nucleophilic N-2 atom is more accessible. |

| Counter-ion | Larger, softer cations (e.g., Cs+, K+) can favor N-2 alkylation over smaller, harder cations (e.g., Li+, Na+). | The interaction between the cation and the tetrazolate anion influences the nucleophilicity of the different nitrogen atoms. |

| Steric Hindrance | Bulky substituents at the C-5 position tend to favor alkylation at the less sterically hindered N-2 position. | The amino group at C-5 provides moderate steric influence. |

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

To improve upon traditional methods, advanced synthetic techniques are being applied to the synthesis of tetrazoles. Microwave-assisted synthesis has been shown to accelerate the cycloaddition of nitriles and azides, significantly reducing reaction times and often improving yields. organic-chemistry.orgnumberanalytics.com Continuous flow processes have also been developed, offering advantages in safety, scalability, and product purity by minimizing the accumulation of potentially hazardous intermediates like azides. researchgate.net The development of novel catalysts, including organocatalysts and more efficient metal complexes, continues to push the boundaries of efficiency and selectivity in both tetrazole ring formation and subsequent functionalization. acs.orgorganic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. rsc.orglew.ro For the synthesis of tetrazole derivatives, microwave irradiation provides rapid and efficient heating, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields. nih.govresearchgate.netresearchgate.net

The application of microwave energy in the alkylation of 5-substituted 1H-tetrazoles has been a subject of study to understand its effect on reaction rates and selectivity. researchgate.net In many cases, the use of a microwave reactor allows for precise temperature control, which is crucial for minimizing side reactions and improving the purity of the final product. beilstein-journals.org For instance, one-pot, three-component reactions under controlled microwave heating have been successfully developed for the synthesis of complex tetrazole-containing heterocycles, demonstrating high atom economy and simple work-up procedures. nih.gov

Research has shown that microwave-assisted synthesis can be conducted under solvent-free conditions, further enhancing its green credentials. nih.gov This approach not only simplifies the purification process but also reduces the environmental impact associated with volatile organic solvents. The combination of shortened reaction times, improved yields, and the potential for solvent-free conditions makes microwave-assisted synthesis a highly attractive methodology for preparing N-allyltetrazoles and related compounds. rsc.orgnih.gov

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide | Microwave Irradiation | 10 min | 77% | nih.gov |

| N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide | Conventional Heating | 130 min | 25% | nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | Microwave Irradiation (Ethanol) | 30 min | 96% | nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | Conventional Heating | 27 hours | - | nih.gov |

| 5-amino-1,2,3,4-tetrazole, aromatic aldehydes, cyanamide | Microwave Irradiation (Pyridine) | - | High Yields | nih.gov |

Ultrasonication in Tetrazole Derivative Synthesis

Ultrasonication, the application of ultrasound to chemical reactions, has been recognized as a green and efficient method for synthesizing a wide variety of heterocyclic compounds. ksu.edu.sa This technique, often referred to as sonochemistry, enhances reaction rates through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical transformations. nih.gov

In the context of tetrazole synthesis, ultrasonication offers several advantages, particularly for heterogeneous reactions. It improves mass transfer and accelerates the dissolution of solid reactants, leading to faster reaction times and higher yields compared to silent (non-sonicated) conditions. semanticscholar.org The synthesis of 1,5-disubstituted tetrazoles via Ugi-azide multicomponent reactions has been successfully performed under ultrasound irradiation at room temperature, demonstrating the mild conditions achievable with this method. mdpi.com

Furthermore, ultrasound-assisted synthesis aligns with the principles of green chemistry. Reactions can often be carried out in environmentally benign solvents like water or even under solvent-free conditions. nih.govmdpi.comresearchgate.net The use of ultrasound can reduce the need for harsh reagents and catalysts, and the shorter reaction times contribute to lower energy consumption. nih.govnih.gov For example, the ultrasound-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles (structurally related to tetrazoles) in water using a biopolymer-supported catalyst highlights the eco-friendly nature of this methodology. nih.gov

| Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|

| N-alkylation of imidazoles | Ultrasound irradiation with alkaline-promoted carbons | Excellent yields, reduced reaction time (15-120 min) | ksu.edu.sa |

| Ugi-azide reaction for 1,5-disubstituted tetrazoles | Ultrasound irradiation at room temperature | Mild conditions, low to good yields (30-85%) | mdpi.com |

| Synthesis of N-(4-arylthiazol-2-yl)hydrazones | Ultrasound irradiation in water | Catalyst-free, improved yield and reduced time vs. silent conditions | mdpi.com |

| Click reaction for 1,2,3-triazoles | Ultrasonic irradiation with a biopolymer catalyst in water | High catalytic efficiency, short reaction times, catalyst recyclability | nih.govnih.gov |

Heterogeneous Catalysis and Green Chemistry Principles in Synthesis

The synthesis of tetrazole derivatives, including N-allyltetrazoles, is increasingly guided by the twelve principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate hazardous substances. yale.edumsu.edu These principles emphasize waste prevention, atom economy, the use of safer solvents and auxiliaries, and energy efficiency. gctlc.orgnih.gov

A key aspect of greening tetrazole synthesis is the use of catalysis, particularly heterogeneous catalysis. yale.edu Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, minimizing waste. gctlc.org Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous. nih.gov Their use simplifies the separation of the catalyst from the product, often requiring only simple filtration, which aligns with the principles of waste prevention and reducing derivatization steps. nih.gov

In the synthesis of 5-substituted 1H-tetrazoles, various heterogeneous catalysts have been employed, including metal nanoparticles supported on materials like periodic mesoporous organosilica. researchgate.netnih.gov These catalysts have demonstrated high efficiency and reusability over several cycles, making the synthetic process more sustainable. nih.gov The use of greener solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions, further contributes to the environmental compatibility of these synthetic routes. nih.gov By integrating heterogeneous catalysis with other green techniques like microwave or ultrasound irradiation, chemists can develop highly efficient, economically attractive, and environmentally responsible methods for producing 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- and its analogs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the chemical environment of heteroatoms within a molecule. For 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of its structure.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- is expected to show distinct signals corresponding to the protons of the 2-propen-1-yl (allyl) group and the 5-amine group.

Allyl Group Protons : The three sets of protons in the allyl substituent (-CH₂-CH=CH₂) would exhibit characteristic chemical shifts and complex splitting patterns due to spin-spin coupling.

The two terminal vinyl protons (=CH₂) are diastereotopic and would likely appear as two separate signals in the range of δ 5.2-5.4 ppm. Each signal would be split by the geminal proton (a two-bond coupling, ²JHH) and the adjacent vinyl proton (a three-bond coupling, ³JHH), resulting in a doublet of doublets.

The internal vinyl proton (-CH=) would resonate further downfield, typically between δ 5.9-6.1 ppm. This proton is coupled to the two terminal vinyl protons and the two allylic protons, leading to a complex multiplet.

The allylic protons (-N-CH₂-), being adjacent to the electron-withdrawing tetrazole ring, would appear in the range of δ 4.8-5.0 ppm. They would be split by the adjacent vinyl proton into a doublet.

Amine Protons : The protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift is variable (often δ 5.0-6.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org Addition of D₂O would cause the -NH₂ signal to disappear, confirming its assignment.

The coupling between adjacent protons, known as vicinal coupling (³J), provides information about the dihedral angle between them. libretexts.orglibretexts.org The magnitude of these coupling constants (measured in Hz) is crucial for confirming the connectivity within the allyl group. libretexts.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -N-CH₂- | 4.8 - 5.0 | Doublet (d) | Allylic protons coupled to the vinyl -CH= proton. |

| =CH₂ (terminal) | 5.2 - 5.4 | Doublet of Doublets (dd) | Two distinct signals expected due to diastereotopicity. |

| -CH= (vinyl) | 5.9 - 6.1 | Multiplet (m) | Coupled to both allylic and terminal vinyl protons. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | Chemical shift is variable; exchanges with D₂O. libretexts.org |

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, four distinct signals are expected.

Allyl Group Carbons :

The terminal vinyl carbon (=CH₂) is expected to resonate around δ 118-122 ppm.

The internal vinyl carbon (-CH=) would appear further downfield, in the region of δ 130-134 ppm.

The allylic carbon (-N-CH₂-), attached directly to a nitrogen atom of the tetrazole ring, would be found around δ 50-55 ppm.

Tetrazole Ring Carbon : The sole carbon atom (C5) within the tetrazole ring, being bonded to three nitrogen atoms and an exocyclic amine group, is significantly deshielded. Its signal is characteristically found at a low field, typically in the range of δ 161-165 ppm for 2,5-disubstituted tetrazoles. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N-C H₂- | 50 - 55 |

| =C H₂ (terminal) | 118 - 122 |

| -C H= (vinyl) | 130 - 134 |

| C 5 (Tetrazole ring) | 161 - 165 nih.gov |

Nitrogen-14/15 (¹⁴N/¹⁵N) NMR for Nitrogen Atom Environments

With five nitrogen atoms in distinct chemical environments, ¹⁵N NMR spectroscopy is an invaluable tool for characterizing 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-. While ¹⁴N NMR is possible, the signals are often very broad. ¹⁵N NMR, although requiring more advanced techniques due to the low natural abundance of the ¹⁵N isotope, provides much sharper signals and more precise chemical shift information. conicet.gov.arnih.gov

Five separate resonances are anticipated:

Amine Nitrogen : The exocyclic amine nitrogen (-NH₂) is expected to appear at a high field (more shielded), with a chemical shift around δ -330 to -340 ppm relative to nitromethane. rsc.org In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with the two amine protons. rsc.org

Tetrazole Ring Nitrogens : The four nitrogen atoms of the tetrazole ring will have distinct chemical shifts. Based on studies of related N-alkylated tetrazoles, substitution at the N2 position leads to significant changes in the shielding of the ring nitrogens. conicet.gov.arnih.gov

N2 : The nitrogen bearing the allyl group (N2) is expected to be strongly shielded.

N1 and N3 : The adjacent nitrogens (N1 and N3) are expected to be significantly deshielded.

N4 : The N4 nitrogen typically shows an intermediate chemical shift. The precise assignment of these signals can be confirmed using two-dimensional correlation experiments like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), which reveals couplings between protons and nitrogen atoms over two or three bonds. conicet.gov.arrsc.org

| Nitrogen Assignment | Predicted Environment |

| -NH₂ | Exocyclic amine, highly shielded |

| N1 | Ring nitrogen, deshielded |

| N2 | Ring nitrogen bearing allyl group, shielded |

| N3 | Ring nitrogen, deshielded |

| N4 | Ring nitrogen, intermediate shielding |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- would display characteristic absorption bands corresponding to the various bonds and functional groups within the molecule.

N-H Vibrations : The primary amine group gives rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches, respectively. libretexts.orglibretexts.org A scissoring (bending) vibration for the -NH₂ group is also expected around 1590-1650 cm⁻¹. libretexts.orglibretexts.org

C-H Vibrations : The allyl group will show multiple C-H stretching absorptions. The sp² C-H bonds of the vinyl group absorb at a higher frequency (typically 3050-3150 cm⁻¹), while the sp³ C-H bonds of the allylic -CH₂- group absorb at a lower frequency (typically 2850-2960 cm⁻¹).

C=C and C=N/N=N Vibrations : The C=C double bond stretch of the allyl group is expected to appear as a moderate band around 1640-1650 cm⁻¹. The tetrazole ring itself has a series of complex stretching vibrations for C=N and N=N bonds, which typically appear in the 1300-1600 cm⁻¹ region. pnrjournal.com

C-N Vibrations : The stretching vibration for the C-N bond of the amine group and the N-C bond of the allyl group will appear in the fingerprint region, generally between 1000-1350 cm⁻¹. libretexts.orglibretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 libretexts.orglibretexts.org |

| C-H Stretch (sp²) | Vinyl (=C-H) | 3050 - 3150 |

| C-H Stretch (sp³) | Allylic (-CH₂-) | 2850 - 2960 |

| C=C Stretch | Alkene | 1640 - 1650 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 libretexts.orglibretexts.org |

| C=N, N=N Stretches | Tetrazole Ring | 1300 - 1600 pnrjournal.com |

| C-N Stretch | Amine, N-Allyl | 1000 - 1350 libretexts.orglibretexts.org |

Raman Spectroscopy Applications

Raman spectroscopy is an excellent complementary technique to FT-IR for structural analysis. researchgate.net While FT-IR measures absorption based on a change in dipole moment, Raman scattering depends on a change in polarizability. This often means that symmetric, non-polar bonds that are weak or inactive in the IR spectrum produce strong signals in the Raman spectrum.

For 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, Raman spectroscopy would be particularly useful for observing:

C=C Stretching : The C=C double bond of the allyl group, being a relatively symmetric bond, would be expected to produce a strong and sharp Raman signal, confirming its presence.

Tetrazole Ring Vibrations : The symmetric "breathing" modes of the tetrazole ring, where the entire ring expands and contracts symmetrically, are often prominent in the Raman spectrum. acrhem.org These signals provide a definitive fingerprint for the heterocyclic core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of tetrazole derivatives. High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of newly synthesized compounds. nih.gov

The fragmentation of the tetrazole ring is influenced by the position of its substituents. researchgate.net Studies on various tetrazole compounds show that the fragmentation mechanism can change with temperature. researchgate.net For 2,5-disubstituted tetrazoles, the elimination of a nitrogen molecule (N₂) is a common fragmentation pathway, leading to the formation of a nitrilimine intermediate. researchgate.net The stability and subsequent decomposition of these intermediates are dependent on the nature of the substituents. researchgate.net

In electron ionization (EI) mass spectrometry, a related compound, 5-Amino-2-methyl-2H-tetrazole, provides insight into potential fragmentation patterns. The mass spectrum of this compound shows characteristic peaks that correspond to the loss of various fragments from the parent molecule.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 99 | 100 | [M]⁺ (Molecular Ion) |

| 71 | ~20 | [M - N₂]⁺ |

| 43 | ~50 | [M - N₂ - HCN]⁺ |

| 28 | ~30 | [N₂]⁺ or [CO]⁺ |

Data derived from NIST WebBook for 5-Amino-2-methyl-2H-tetrazole and serves as an illustrative example. nist.gov

For 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, one would expect to see the molecular ion peak corresponding to its molecular weight (125.14 g/mol ). Characteristic fragmentation would likely involve the loss of N₂ from the tetrazole ring and fragmentation of the allyl (2-propen-1-yl) side chain. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is another powerful technique used to study the fragmentation of tetrazole derivatives, often revealing distinctive pathways such as the loss of the entire amine substituent group. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While the crystal structure for 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- is not publicly available, the analysis of a similar compound, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, offers a clear example of the data obtained. nih.govresearchgate.net The study of this compound revealed that it crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit. nih.govresearchgate.net These two molecules differ primarily in the orientation of their substituent groups. nih.govresearchgate.net

The crystal packing is stabilized by a network of hydrogen bonds. In the case of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, creating ribbon-like structures. nih.govresearchgate.net These ribbons are further interconnected by N—H⋯N hydrogen bonds, resulting in a complex three-dimensional network. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₁N₅O |

| Molecular Weight | 157.19 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2472 (19) |

| b (Å) | 9.731 (2) |

| c (Å) | 10.087 (2) |

| α (°) | 90.30 (1) |

| β (°) | 96.228 (10) |

| γ (°) | 96.259 (10) |

| Volume (ų) | 799.8 (3) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 296 |

Data obtained from Acta Crystallographica E71, o1057-o1058 (2015) for the compound 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. nih.govresearchgate.net

Chromatographic and Other Separatory Techniques for Purity and Analysis

Chromatographic techniques are essential for the purification of synthesized tetrazole compounds and for assessing their purity. The choice of method depends on the properties of the compound and the impurities present.

Recrystallization is a common and effective method for purifying solid compounds. For tetrazole derivatives, various solvent systems are employed. A mixture of ethanol (B145695) and water (3:1 v/v) has been used for the purification of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, yielding needle-like crystals. The success of recrystallization often depends on the compound's solubility, which can be influenced by temperature and pH. solubilityofthings.com

Column Chromatography is a versatile technique used to separate compounds from a mixture. For tetrazole derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, a solvent or mixture of solvents, is chosen to achieve optimal separation. For example, a hexane/ethyl acetate (B1210297) solvent system is used to purify 5-arylamino-1H-tetrazoles via column chromatography.

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are analytical techniques used to monitor the progress of a reaction and to determine the purity of the final product. For instance, in the synthesis of 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, the crude product was partitioned between ethyl acetate and a sodium bicarbonate solution to separate it from unreacted starting materials before final analysis. mdpi.com

| Technique | Compound Type | Solvent/Mobile Phase System | Purpose |

|---|---|---|---|

| Recrystallization | N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine | Ethanol/water (3:1 v/v) | Purification |

| Column Chromatography | 5-Arylamino-1H-tetrazoles | Silica gel, hexane/ethyl acetate | Purification |

| Liquid-Liquid Extraction | 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline | Ethyl acetate / 10% Sodium Bicarbonate | Initial product isolation |

Data compiled from studies on various tetrazole derivatives. mdpi.com

Computational Chemistry and Theoretical Studies of 2h Tetrazol 5 Amine,2 2 Propen 1 Yl

Electronic Structure and Molecular Geometry Investigations

Theoretical investigations into the electronic structure and molecular geometry of 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- and related compounds are fundamental to understanding its stability and reactivity. These studies typically employ sophisticated quantum mechanical methods to model the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for studying tetrazole derivatives due to its favorable balance of accuracy and computational cost. youtube.com The choice of the functional and the basis set is critical and directly impacts the quality of the predicted results. youtube.comresearchgate.net For molecules of this type, hybrid functionals like B3LYP are common choices.

Experimental and theoretical studies on the closely related compound, 2-methyl-2H-tetrazol-5-amine (2MTA), have been successfully carried out using the B3LYP functional combined with the 6-311++G(d,p) basis set. uc.ptnih.gov This combination is adept at handling the electronic and structural features of the tetrazole ring and its substituents.

The basis set determines the mathematical functions used to build the molecular orbitals. Key types include:

Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p))*: These are computationally efficient and widely used for organic molecules. youtube.comuni-rostock.de The numbers indicate how core and valence atomic orbitals are described, while symbols like * or (d,p) denote the addition of polarization functions, which allow for more flexible and accurate descriptions of bonding. uni-rostock.de Diffuse functions, indicated by +, are important for describing anions or systems with lone pairs. gaussian.com

Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, though at a greater computational expense. chemrxiv.org

The selection process involves a trade-off between the desired accuracy and the available computational resources. youtube.com For a molecule like 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, a basis set such as 6-311G(d,p) or larger would be appropriate to accurately model its geometry and electronic properties.

Table 1: Common Basis Sets for DFT Calculations

| Basis Set Family | Example | Description |

|---|---|---|

| Pople Style | 6-31G(d) | A split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. Good for initial geometry optimizations. |

| Pople Style | 6-311++G(d,p) | A triple-split valence basis set with diffuse functions on all atoms and polarization functions on all atoms. Suitable for detailed energy and property calculations. uc.ptnih.gov |

| Dunning Style | cc-pVDZ | Correlation-consistent polarized Valence Double-Zeta. Systematically improvable. |

Computational conformational scans can map the potential energy surface as a function of the dihedral angle between the tetrazole ring and the allyl substituent. Studies on substituted tetrazoles show that interactions between the substituent and the ring nitrogens can influence the preferred conformation. acs.org For the parent 5-aminotetrazole (B145819), the molecule is known to be planar. wikipedia.org In the case of 2-methyl-2H-tetrazol-5-amine, it has been suggested that matrix-packing effects can cause the amine group to become slightly more planar than its calculated gas-phase geometry, indicating a relatively low barrier to pyramidalization at the amino nitrogen. uc.ptnih.gov The allyl group, with its C=C double bond, introduces further conformational possibilities that can be explored through theoretical modeling to identify the global minimum energy structure.

Tautomerism Studies in 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-

Tautomerism is a defining characteristic of the 5-aminotetrazole system. The molecule can exist in different isomeric forms that differ in the position of a proton. The presence of the 2-(2-propen-1-yl) group fixes the point of attachment to the N2 nitrogen, but prototropic tautomerism involving the exocyclic amino group and the ring nitrogens remains crucial.

For the parent 5-substituted tetrazoles, a dynamic equilibrium exists between the 1H- and 2H-tautomers. The stability of these tautomers is highly dependent on the surrounding environment. nih.gov

Gas Phase : Theoretical calculations consistently show that for 5-aminotetrazole, the 2H-tautomer is the most stable form in the gas phase. nih.govnih.gov

Solution Phase : In solution, this preference is often reversed, with the 1H-tautomer being the predominant form. nih.gov This reversal is attributed to the different interactions of the tautomers with solvent molecules.

In the case of 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, the substituent is fixed at the N2 position. However, tautomerism can still occur between the amino form (2-allyl-2H-tetrazol-5-amine) and its corresponding imino tautomers. Theoretical studies on the related 2-methyl-2H-tetrazol-5-amine have investigated the relative energies of the amine form versus various imine or mesoionic aminide tautomers, confirming the amine form as the most stable. uc.pt

Table 2: Calculated Relative Stabilities of 5-Aminotetrazole Tautomers in the Gas Phase

| Tautomer | Structure | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2H-5-amino-tetrazole | Most Stable | 0.00 | nih.gov |

| 1H-5-amino-tetrazole | +2.67 | nih.gov | |

| 1H,4H-5-imino-tetrazole | +9.24 | nih.gov |

Energies calculated at the CCSD(T)/6-311G//MP2/6-311G** level of theory. Data refers to the parent 5-aminotetrazole system.

The equilibrium between tautomers is governed by proton transfer reactions. Computational studies can model the transition states for these transfers and calculate the associated energy barriers. For the parent 5-aminotetrazole, the interconversion between the 1H and 2H amino forms involves a significant activation energy barrier of 45.66 kcal/mol in the gas phase, indicating that the process is slow without a catalyst. nih.gov The transfer of a proton from the amino group to a ring nitrogen (amino-imino tautomerism) has an even higher calculated barrier, exceeding 59 kcal/mol. nih.gov

A key chemical feature of 5-substituted-1H-tetrazoles is their acidity, which is comparable to that of carboxylic acids. acs.orgnih.gov This makes them effective bioisosteres for the carboxyl group in medicinal chemistry. researchgate.net The proton on the N1 nitrogen of the 1H-tautomer is the acidic proton. While the title compound is a 2-substituted tetrazole and lacks this specific acidic ring proton, the underlying principles of proton affinity and basicity of the ring nitrogens are central to its chemical behavior and potential interactions. The pKa of an acid reagent used in the synthesis of the parent 5-aminotetrazole is ideally in the range of 3 to 7. google.com

Molecular Orbital Analysis and Electronic Properties

The electronic properties of 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- can be understood by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO : The HOMO represents the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, relating to its electron acceptor capability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests higher reactivity.

NBO Analysis : Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge delocalization, and hyperconjugative interactions within a molecule. nih.gov For tetrazole derivatives, NBO analysis can quantify the delocalization of electron density within the aromatic ring and the charge distribution among the nitrogen atoms and substituents, providing insight into the molecule's stability and bonding characteristics.

Reactivity : The distribution of molecular orbitals also explains photochemical reactivity. For instance, UV irradiation of 2-methyl-2H-tetrazol-5-amine can induce photochemical processes like tautomerization, nitrogen elimination, or ring cleavage, all of which are governed by the transitions of electrons between molecular orbitals upon photoexcitation. uc.ptnih.gov

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable, as electrons can be more easily transferred. nih.gov This principle is widely used to understand the behavior of heterocyclic compounds, including tetrazole derivatives. researchgate.netarkat-usa.org

For 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, the electronic character is defined by the interplay of the electron-rich tetrazole ring, the electron-donating amine group, and the N-2 substituted allyl group. The nitrogen atoms and the amine group contribute to a higher energy HOMO, while the π-system of the tetrazole ring influences the LUMO. Computational studies on structurally similar push-pull purine (B94841) systems, which also feature amine and nitrogen-heterocycle components, show that modifications to substituents can tune the HOMO-LUMO gap significantly. nih.gov For instance, studies on various tetrazole derivatives show that the energy gap is crucial for charge transfer interactions. arkat-usa.org A smaller gap generally points to increased reactivity and a higher tendency for electron transfer. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

| Compound/Derivative Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Substituted Phthalazine Nucleosides | DFT/B3LYP/6-311+G(d,p) | - | - | ~5.77 | researchgate.net |

| 1-Substituted Tetrazoles | DFT/B3LYP/6–311++G(d,2p) | - | - | 4.65 - 5.75 | arkat-usa.org |

| Thieno[2,3-d]pyrimidine Derivatives | DFT/B3LYP/6-311G(d,p) | - | - | 3.15 - 3.83 | nih.gov |

Note: The values are illustrative of the typical range for similar heterocyclic systems and are not specific to 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-. The exact values for the target compound would require specific DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (ESP) surface is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green or yellow areas represent neutral or weakly polar regions.

For tetrazole derivatives, ESP analysis is crucial for understanding their interactions with biological receptors or other molecules. nih.gov In 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, the ESP surface is expected to show distinct regions of charge localization:

Negative Potential: The most electron-rich areas (deep red) are anticipated to be located around the sp²-hybridized nitrogen atoms of the tetrazole ring (specifically at the N-3 and N-4 positions). These sites are strong hydrogen bond acceptors. nih.govacs.org

Positive Potential: A significant region of positive potential (blue) is expected around the hydrogen atoms of the C-5 amine group (-NH₂). This makes the amine group a primary hydrogen bond donor. acs.org

Intermediate Potential: The allyl group attached to the N-2 position would likely exhibit a more neutral potential, although the π-bond could show some electron density.

Computational analyses of closely related 5-aminotetrazole isomers confirm this general pattern. Studies comparing 1-substituted and 2-substituted 5-aminotetrazoles show that the ESP surfaces clearly delineate the negative potential on the ring nitrogens and the positive potential on the exocyclic amine group. nih.gov This charge distribution governs the formation of extended hydrogen bonding networks in the solid state, a common feature in tetrazole crystal structures. acs.orgru.nl The ability of the tetrazole ring's nitrogen atoms to act as σ-lone pair donors for up to four hydrogen bonds is a key feature in its role as a bioisostere. acs.org

Aromaticity Indices of the Tetrazole Ring System

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. For heterocyclic compounds like tetrazoles, aromaticity influences their stability, reactivity, and magnetic properties. researchgate.net Several computational metrics, or aromaticity indices, are used to quantify this property. Common indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Large negative NICS values are indicative of significant aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 suggests high aromaticity.

Aromatic Stabilization Energy (ASE): This energetic index quantifies the extra stability gained by delocalization compared to a hypothetical non-aromatic analogue.

The aromaticity of the tetrazole ring is sensitive to the position and electronic nature of its substituents. researchgate.net Theoretical studies have shown that the tautomeric form and substitution pattern significantly affect the aromatic character. For instance, calculations often find that the 1H-tetrazole isomer is more aromatic than the 2H-tetrazole isomer. researchgate.net

Furthermore, the type of substituent on the ring plays a critical role. Electron-withdrawing groups can enhance the aromaticity of the tetrazole ring, whereas electron-donating groups, such as the amino (-NH₂) group, tend to weaken it by donating π-electrons and disrupting delocalization. researchgate.net In the case of 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, the presence of the electron-donating amino group at the C-5 position is expected to reduce the aromaticity of the 2H-tetrazole core compared to an unsubstituted ring. The allyl group at the N-2 position would also modulate the electronic structure, but the primary effect on aromaticity typically comes from groups directly attached to the ring's carbon or those that strongly influence the ring's π-system.

Table 2: Aromaticity Order for Selected Tetrazole and Triazole Isomers

| Set | Compound Series | Aromaticity Order | Reference |

|---|---|---|---|

| 1 | Tetrazole Isomers | Tetrazole-1H > Tetrazole-2H | researchgate.net |

This table illustrates the established influence of isomerism and substitution on tetrazole aromaticity, providing a basis for estimating the relative aromaticity of the target compound.

Reaction Mechanism Studies and Reactivity Prediction via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms by allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. nih.gov These methods are used to predict the feasibility and selectivity of chemical reactions involving heterocyclic systems like tetrazoles. nih.govnih.gov

For 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, computational studies could be employed to predict its reactivity in various transformations:

Cycloaddition Reactions: Tetrazoles and their parent heterocycles, tetrazines, are known to participate in cycloaddition reactions. nih.govnih.gov For example, the [2+3] cycloaddition of an azide (B81097) to a nitrile is a common route to synthesize tetrazoles. nih.gov Computational studies can elucidate the concerted or stepwise nature of these reactions and predict regioselectivity.

Reactions at the Allyl Group: The 2-(2-propen-1-yl)- substituent contains a reactive C=C double bond. Theoretical calculations could model its behavior in electrophilic additions, radical reactions, or pericyclic reactions, predicting the most likely reaction pathways and products.

Reactions involving the Amine Group: The exocyclic amine group can act as a nucleophile. Computational models can be used to study its reactivity towards various electrophiles, such as in acylation or alkylation reactions.

Ring-Chain Tautomerism: Some substituted tetrazoles can undergo ring-opening to form azido-imine species. DFT calculations can determine the energetic barriers for such transformations and the relative stability of the tautomers, which is crucial for understanding the compound's chemical behavior under different conditions.

A recent computational study on the reaction of 1,2,4,5-tetrazines with enamines highlighted how DFT calculations could reveal a novel reaction pathway involving C-N bond formation and a sigmatropic rearrangement, demonstrating the predictive power of these methods in uncovering complex mechanisms. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical equations that correlate the chemical structure of molecules with their physical, chemical, or biological properties. researchgate.net The goal of QSPR is to create a predictive model based on a set of known compounds (a training set) that can then be used to estimate the properties of new, untested molecules. nih.gov

A typical QSPR study involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured property data is assembled. For tetrazoles, this could be properties like lipophilicity (logP), melting point, or stability.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment, orbital energies) features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that finds the best correlation between a subset of descriptors and the property of interest. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using cross-validation techniques and an external validation set of compounds not used in the model's creation. researchgate.net

For 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-, a QSPR model could be developed to predict a specific property by including it in a larger dataset of substituted tetrazoles. For example, a QSPR model for lipophilicity (logP) of tetrazole derivatives could be created. Such a model would use descriptors that account for the contributions of the tetrazole ring, the amine group, and the varying N-substituents (like the allyl group). Studies on triazole derivatives have successfully used topological indices and indicator parameters to model lipophilicity, demonstrating the applicability of this approach to nitrogen-rich heterocycles. researchgate.net These models are valuable in fields like drug discovery for optimizing properties and screening virtual libraries of compounds.

Reactivity and Chemical Transformations of 2h Tetrazol 5 Amine,2 2 Propen 1 Yl

Reactions Involving the Tetrazole Ring System

The reactivity of the tetrazole ring in 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- is characterized by its susceptibility to ring transformation, photochemical rearrangement, and thermal decomposition. These reactions are fundamental to understanding the stability and synthetic utility of N-allyltetrazoles.

Ring Transformation Reactions and Mechanisms

Substituted tetrazoles can undergo ring transformation, a process that involves the transposition of ring atoms and exocyclic groups. A prominent example is the Dimroth rearrangement, which typically proceeds through a ring-opening/ring-closing (RORC) mechanism. This thermodynamically controlled process involves the opening of the tetrazole ring to form a linear intermediate, followed by rotation and recyclization to yield a more stable isomer.

For N-substituted tetrazoles, the rearrangement can be initiated under specific conditions, such as solvothermal synthesis. The 1-substituted tetrazole ring opens to form a diazo-guanidinyl intermediate. Subsequent bond rotation and ring closure, where the exocyclic amino nitrogen becomes part of the new tetrazole ring, leads to the transformed product.

Table 1: Proposed Mechanism for Dimroth Rearrangement in a Substituted Tetrazole

| Step | Description |

|---|---|

| 1. Ring Opening | The 1-substituted tetrazole ring cleaves to form a linear diazo-guanidinyl intermediate. |

| 2. Bond Rotation | Rotation occurs around the newly formed single bonds within the acyclic intermediate. |

| 3. Ring Closure | The molecule undergoes recyclization, with the exocyclic amino group's nitrogen atom becoming incorporated into the new tetrazole ring. |

| 4. Proton Transfer | A final proton transfer stabilizes the molecule, resulting in the formation of the thermodynamically favored isomer. |

Photochemical Reactions and Photo-Products of N-Allyltetrazoles

The photochemistry of tetrazole derivatives is a complex field, as photolysis can induce cleavage of the tetrazole ring through various degradation pathways. nih.govresearchgate.net The structure and conformational flexibility of the substituents, such as the allyl group, strongly influence the nature and distribution of the resulting photoproducts. nih.govresearchgate.net

Irradiation of N-substituted tetrazoles can lead to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates like nitrilimines or carbenes. wikipedia.org Another significant pathway involves the cleavage of the tetrazole ring to produce a variety of fragments. nih.gov The presence of labile hydrogen atoms, either on the ring or its substituents, can introduce additional reaction channels and secondary photochemical processes. nih.gov For N-allyltetrazoles, the specific photoproducts are determined by the interplay between the tetrazole core's photodecomposition and potential reactions involving the allyl group. Studies on analogous substituted tetrazoles show fragmentation pathways that include both N₂ elimination and ring-opening to form azides and other small molecules. scispace.com

Table 2: General Photodecomposition Patterns of Substituted Tetrazoles

| Pathway | Description | Potential Products |

|---|---|---|

| Nitrogen Extrusion | The tetrazole ring loses a molecule of dinitrogen (N₂). | Nitrilimines, Diazo compounds, Carbenes. wikipedia.org |

| Ring Cleavage | The heterocyclic ring fragments into smaller molecules. nih.gov | Azides, Nitriles, Cyanamides. nih.govresearchgate.net |

| Rearrangement | Photochemically induced rearrangement to form isomeric structures. | Isomeric heterocycles. |

Thermal Decomposition Pathways and Stability from a Mechanistic Perspective

The thermal decomposition of tetrazoles is a critical aspect of their chemistry, particularly for derivatives with high nitrogen content. Generally, there are two primary, radically different fragmentation pathways for the tetrazole ring. scispace.com The first pathway involves the elimination of a molecule of nitrogen (N₂), while the second involves the elimination of hydrazoic acid (HN₃). scispace.comacs.org

For 2H-tetrazoles, theoretical studies predict that the unimolecular elimination of N₂ is the dominant decomposition pathway over the elimination of hydrazoic acid. acs.org The decomposition of N-substituted tetrazoles is suggested to begin with the direct elimination of the nitrogen molecule from the ring. researchgate.net The stability and specific decomposition products are influenced by the nature of the substituent. In the case of 5-aminotetrazole (B145819), decomposition yields products consistent with both pathways, including HN₃, cyanamide (NH₂CN), and N₂. researchgate.net The effective activation energy for the thermolysis of the parent tetrazole has been calculated to be 36.2 kcal/mol. acs.org

Table 3: Competing Thermal Decomposition Pathways of the Tetrazole Ring

| Pathway | Key Fission Event | Primary Products |

|---|---|---|

| Route 1 | C-N / N-N bond cleavage | Molecular Nitrogen (N₂) + Nitrilimine/Carbene intermediates. scispace.comacs.org |

| Route 2 | Ring fragmentation | Hydrazoic Acid (HN₃) + Nitrile/Cyanamide fragments. researchgate.netscispace.com |

Reactions Involving the Allyl Group

The allyl group attached to the tetrazole ring provides a secondary site of reactivity, primarily centered on its carbon-carbon double bond. This olefinic bond is susceptible to both electrophilic and radical additions and can participate in polymerization reactions.

Electrophilic and Radical Addition Reactions to the Olefinic Bond

The allyl group, with its terminal double bond, can undergo a variety of addition reactions. The allylic C-H bonds are notably weaker than typical sp³ C-H bonds, making them reactive sites, particularly in radical reactions. wikipedia.org

Electrophilic Addition: Like other alkenes, the double bond of the allyl group can be attacked by electrophiles. For instance, the addition of hydrogen halides (H-X) would proceed via a carbocation intermediate.

Radical Reactions: The allyl group is particularly reactive in radical halogenation. pressbooks.pub To favor allylic substitution over addition to the double bond, reagents like N-bromosuccinimide (NBS) are often used, which provide a low, steady concentration of bromine. pressbooks.pub However, direct radical addition across the double bond can also be achieved under different conditions.

Table 4: Representative Reactions of the Allyl Group

| Reaction Type | Reagent Example | Description | Product Type |

|---|---|---|---|

| Electrophilic Addition | HBr | The π-bond attacks the electrophilic hydrogen, forming a carbocation intermediate which is then attacked by the bromide ion. | Bromoalkyl-tetrazole |

| Radical Halogenation (Substitution) | N-Bromosuccinimide (NBS), light | A bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allyl radical, which then reacts with Br₂. pressbooks.pub | Bromoallyl-tetrazole |

| Oxidation | Selenium Dioxide (SeO₂) | The alkene is converted to an allylic alcohol. wikipedia.org | Allylic alcohol derivative |

| Allylation | Allyltrimethylsilane | Involves the addition of an allyl group to a substrate, though in this context, the existing allyl group would be the reactive site for other reagents. wikipedia.org | Functionalized alkyl-tetrazole |

Polymerization Behavior and Mechanism (e.g., Thiol-ene Polymerization)

The olefinic bond of the allyl group in 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- allows it to act as a monomer in polymerization reactions. A particularly efficient and widely used method is thiol-ene "click" chemistry, which proceeds via a free-radical mechanism. mdpi.com This reaction is valued for its high efficiency, selectivity, and minimal side products. nih.gov

The thiol-ene polymerization process involves the addition of a thiyl radical across the double bond of the allyl group. nih.gov The reaction is typically initiated by photochemical or thermal means to generate the initial thiyl radicals. nih.gov

Mechanism of Thiol-ene Polymerization:

Initiation: A radical initiator (e.g., AIBN or DMPA) abstracts a hydrogen atom from a thiol (R-SH), generating a reactive thiyl radical (R-S•). nih.govresearchgate.net

Propagation:

The thiyl radical adds to the terminal carbon of the allyl group's double bond in an anti-Markovnikov fashion. This forms a carbon-centered radical on the adjacent carbon. nih.gov

This new carbon-centered radical then abstracts a hydrogen atom from another thiol molecule (chain transfer), forming the stable thioether linkage and regenerating a thiyl radical, which continues the chain reaction. nih.gov

Termination: The polymerization ceases when two radicals combine. mdpi.com

This step-growth radical addition mechanism allows for the formation of cross-linked polymer networks when multifunctional thiols and allyl monomers are used. elsevierpure.com

Table 5: Mechanism of Thiol-ene Reaction with an N-Allyl Group

| Step | Process | Detailed Description |

|---|---|---|

| 1. Initiation | Thiyl Radical Formation | An initiator generates a radical that abstracts a hydrogen from a thiol (R-SH) to form a thiyl radical (RS•). nih.gov |

| 2. Propagation (Step 1) | Radical Addition | The thiyl radical (RS•) adds across the C=C double bond of the allyl group. nih.gov |

| 3. Propagation (Step 2) | Chain Transfer | The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and a new thiyl radical. nih.gov |

| 4. Termination | Radical Combination | Two radicals (e.g., two thiyl radicals or a thiyl and a carbon radical) combine to terminate the chain. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- |

| Hydrazoic Acid |

| Cyanamide |

| N-bromosuccinimide (NBS) |

| Selenium Dioxide |

| Allyltrimethylsilane |

| Azobisisobutyronitrile (AIBN) |

Olefin Metathesis and Other Cross-Coupling Methodologies

The presence of a terminal allyl group in 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- makes it a suitable substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.orglibretexts.org Olefin metathesis encompasses several variations, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.govorganic-chemistry.org

While specific studies on the olefin metathesis of 2-allyl-2H-tetrazol-5-amine are not extensively documented in publicly available literature, the reactivity of other allylated heterocyclic compounds provides a strong indication of its potential. For instance, in cross-metathesis, the allyl group could be reacted with other olefins in the presence of a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts, to introduce new functionalized side chains. organic-chemistry.orgharvard.edu The general scheme for such a transformation is depicted below:

Table 1: Potential Cross-Metathesis Reactions of 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-

| Catalyst | Cross-Metathesis Partner | Potential Product |

| Grubbs' 2nd Generation | Acrylonitrile | 4-(5-amino-2H-tetrazol-2-yl)but-2-enenitrile |

| Hoveyda-Grubbs' 2nd Gen. | Methyl acrylate | Methyl 4-(5-amino-2H-tetrazol-2-yl)but-2-enoate |

| Schrock's Catalyst | Styrene | 2-(4-phenylbut-3-en-1-yl)-2H-tetrazol-5-amine |

Ring-closing metathesis would require the introduction of a second olefinic group into the molecule, for example, by N-allylation of the amino group. The subsequent RCM could then lead to the formation of novel bicyclic tetrazole derivatives.

Other cross-coupling methodologies, such as Heck or Suzuki couplings, are less likely to directly involve the allyl group of 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- without prior functionalization. However, the tetrazole ring itself or the amino group could be modified to introduce functionalities amenable to these reactions.

Reactions Involving the Amino Group at Position 5

The exocyclic amino group at the 5-position of the tetrazole ring is a key site for various chemical transformations, allowing for the synthesis of a wide array of derivatives. researchgate.net

Derivatization Strategies (e.g., Acylation, Alkylation)

The primary amino group of 2-allyl-2H-tetrazol-5-amine can readily undergo acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base would lead to the corresponding N-acylated derivatives. This reaction is a common strategy for the synthesis of amide derivatives of aminotetrazoles. The general reaction is as follows:

2-(2-propen-1-yl)-2H-tetrazol-5-amine + RCOCl → N-(2-(2-propen-1-yl)-2H-tetrazol-5-yl)acetamide + HCl

Alkylation: The amino group can also be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Furthermore, the nucleophilicity of the tetrazole ring nitrogens can lead to competing N-alkylation of the ring, particularly under certain reaction conditions. mdpi.com

Mannich Base Condensation Reactions

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. wikipedia.orgoarjbp.com In the case of 2-allyl-2H-tetrazol-5-amine, the amino group can act as the amine component in a Mannich reaction. However, a more plausible scenario involves the amino group acting as the nucleophile that attacks a pre-formed iminium ion generated from formaldehyde and a secondary amine. researchgate.netsemanticscholar.org This would result in the formation of an aminomethyl derivative at the 5-amino position.

A review on the multicomponent reactions of 5-aminotetrazole indicates its participation in Mannich reactions, although specific examples with the 2-allyl substituent are not provided. researchgate.netsemanticscholar.org The general scheme for a Mannich-type reaction involving the amino group would be:

2-(2-propen-1-yl)-2H-tetrazol-5-amine + CH₂O + R₂NH → 2-(2-propen-1-yl)-N-((R)₂-aminomethyl)-2H-tetrazol-5-amine + H₂O

The success and regioselectivity of this reaction would depend on the specific reaction conditions and the relative nucleophilicity of the exocyclic amino group versus the tetrazole ring nitrogens.

Regioselectivity and Site-Specificity in Reactions of 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)-

The regioselectivity of reactions involving 2-allyl-2H-tetrazol-5-amine is a critical aspect to consider due to the presence of multiple reactive sites: the allyl group, the exocyclic amino group, and the nitrogen atoms of the tetrazole ring.

In electrophilic additions to the allyl group, the reaction would be expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the double bond.

For reactions involving the tetrazole nucleus, the substitution pattern plays a significant role in directing incoming reagents. The presence of the electron-donating amino group at the 5-position and the allyl group at the 2-position influences the electron density distribution within the ring. In the case of alkylation of 5-substituted tetrazoles, a mixture of N-1 and N-2 alkylated products is often observed, with the ratio depending on the nature of the substituent at C-5, the alkylating agent, and the reaction conditions. mdpi.com However, in the title compound, the 2-position is already substituted, leaving the N-1, N-3, and N-4 positions as potential sites for further reaction, along with the exocyclic amino group.

The exocyclic amino group is generally a more nucleophilic site than the ring nitrogens in many reactions. researchgate.net Therefore, in reactions such as acylation and certain alkylations, the primary site of reaction is expected to be the amino group. However, the basicity of the reaction medium and the nature of the electrophile can influence this selectivity. For instance, under strongly acidic conditions, the amino group would be protonated, deactivating it towards electrophilic attack and potentially favoring reaction at the tetrazole ring.

Table 2: Summary of Reactive Sites and Potential Reactions

| Reactive Site | Type of Reaction | Expected Outcome | Factors Influencing Regioselectivity |

| Allyl Group (C=C) | Olefin Metathesis, Electrophilic Addition | C-C bond formation, functionalized side chains | Catalyst choice, reaction partners |

| Amino Group (-NH₂) | Acylation, Alkylation, Mannich Reaction | Amide, alkylamine, aminomethyl derivatives | Steric hindrance, electronic effects of acyl/alkyl group, solvent, temperature |

| Tetrazole Ring (N atoms) | Alkylation, Coordination with metals | N-alkylation of the ring | Nature of the electrophile, reaction conditions (pH) |

Coordination Chemistry of 2h Tetrazol 5 Amine,2 2 Propen 1 Yl As a Ligand

Ligand Design Principles and Coordination Modes of Tetrazoles

The efficacy of a tetrazole derivative as a ligand is rooted in its electronic structure and the nature of its substituents. These factors dictate the ligand's coordination modes, influencing the dimensionality and topology of the resulting metal-organic assemblies. rsc.org The structure of tetrazole derivatives is a critical factor in the preparation of complexes, as they can act as ligands to alter the reactivity and selectivity of metal centers. researchgate.net

N-Donor Capabilities of the Tetrazole Ring and Amino Substituent

The 2H-tetrazol-5-amine framework is rich in potential donor sites. The tetrazole ring itself contains four nitrogen atoms, making it a powerful multidentate or bridging unit in the construction of supramolecular structures. rsc.orgpsu.edu The exocyclic amino group at the C5 position provides an additional nitrogen donor site, further enhancing the ligand's coordination versatility.

In N-2 substituted tetrazoles, the nitrogen atom at the N4 position of the heterocycle is generally the most basic and, therefore, the primary site for coordination with a metal ion. arkat-usa.org This is a common feature observed in the coordination polymers formed from N-substituted tetrazoles. For instance, X-ray diffraction studies on complexes with ligands like 1,2-bis(tetrazol-1-yl)ethane show that the metal atoms form bonds with the N4 atoms of the tetrazole rings. arkat-usa.org

The 5-amino substituent also plays a crucial role. While the ring nitrogens are the primary coordination sites, the amino group can participate in forming hydrogen bonds, which stabilize the crystal structure. Furthermore, under certain conditions, particularly in the deprotonated (tetrazolate) form, the amino group's nitrogen can directly coordinate with a metal center, leading to diverse and complex structures. The parent compound, 5-aminotetrazole (B145819), is known to form coordination complexes, highlighting the fundamental N-donor capacity of this system. wikipedia.orgnih.gov The coordination of the deprotonated 5-aminotetrazole (5-ATZ) ligand can be highly versatile, with one documented case showing a µ4-1,2,3,4 coordination mode where all four ring nitrogens are involved in bridging metal centers. rsc.org

The coordination versatility of ligands similar to 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- is showcased by the behavior of tetrazolate-5-carboxylate (tzc). In various Mn(II) complexes, tzc demonstrates multiple coordination modes, utilizing both the tetrazole ring nitrogens and the carboxylate oxygen atoms to bridge metal centers, forming structures ranging from discrete dinuclear complexes to 1D and 2D coordination polymers. rsc.orgresearchgate.net This illustrates how substituents can work in concert with the tetrazole ring to create a variety of structural motifs.

Influence of the Allyl Substituent on Coordination Geometry and Stereochemistry

The substituent at the N-2 position significantly impacts the ligand's coordination behavior. While it was once believed that N-2 substituted tetrazoles were poor complexing agents, recent studies have disproven this. arkat-usa.org The nature of the N-substituent can influence the solubility of the resulting complexes and may require specific reaction conditions, such as higher concentrations and the use of dry solvents. arkat-usa.org

The allyl group, -CH2-CH=CH2, in 2H-Tetrazol-5-amine, 2-(2-propen-1-yl)- introduces several important factors:

Steric Hindrance: The allyl group is bulkier than a simple methyl or ethyl group. This steric bulk can influence the approach of the ligand to the metal center, potentially favoring certain coordination geometries over others. It can prevent the formation of highly crowded coordination spheres and may direct the self-assembly process towards more open framework structures.

Conformational Flexibility: The allyl group possesses conformational flexibility due to rotation around the N-C and C-C single bonds. This flexibility can be advantageous in the formation of coordination polymers, as it allows the ligand to adopt different conformations to bridge metal centers at varying distances and angles, influencing the final topology of the network. arkat-usa.org

Electronic Effects: While primarily a steric influencer, the allyl group's electronic properties, though modest, can subtly affect the basicity of the N4 donor atom.

Potential for Post-Synthetic Modification: The double bond in the allyl group offers a reactive site for potential post-synthetic modification of the resulting coordination complex, allowing for the introduction of new functional groups after the framework has been assembled.

Studies on the photochemistry of N-substituted 5-aminotetrazoles reveal that the substituent's position (N-1 vs. N-2) dictates the reaction pathways. acs.org For 2-methyl-5-aminotetrazole, an analogue of the title compound, photochemical cleavage leads exclusively to a nitrile imine intermediate. acs.org This highlights the profound electronic and structural influence the N-2 substituent has on the tetrazole ring system, which can be extrapolated to its coordination behavior.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The construction of coordination compounds based on tetrazole ligands often employs methods that allow for the controlled assembly of intricate architectures. Hydrothermal synthesis, in particular, has proven to be a powerful technique.

In Situ Hydrothermal Synthesis Approaches for Tetrazole Coordination Compounds

In situ hydrothermal synthesis is a highly effective method for preparing tetrazole-based coordination polymers. psu.edursc.org This technique involves generating the tetrazole ligand under the same hydrothermal conditions in which it coordinates to the metal ion. A common route is the [2+3] cycloaddition reaction between an azide (B81097) source (like sodium azide) and a nitrile group. psu.edursc.org

This one-pot synthesis offers several advantages:

It bypasses the often hazardous and difficult isolation of the free tetrazole ligand. rsc.orgpsu.edu

It allows for the formation of novel complexes that might not be accessible through direct reaction with the pre-synthesized ligand.

The high temperature and pressure of hydrothermal conditions can promote the crystallization of products, yielding high-quality single crystals suitable for X-ray diffraction analysis. rsc.org

Numerous coordination polymers have been successfully synthesized using this approach, leading to materials with interesting properties like fluorescence and second-harmonic generation. psu.edursc.org For example, a series of energetic metal-organic frameworks (EMOFs) were prepared via the in situ hydrothermal cycloaddition of azide anions and nitrile groups, resulting in robust 3D frameworks with high thermal stability. rsc.org Similarly, coordination polymers of manganese, zinc, and cadmium with bis(5-tetrazolyl)amine have been synthesized through one-pot hydrothermal methods where the ligand is generated in situ from dicyanamide (B8802431) and azide. nih.gov Another example involves the in situ decarboxylation of ethyl tetrazolate-5-carboxylate under hydrothermal conditions to generate the simpler tetrazolate anion, which then forms coordination polymers with Zn(II) and Cu(II). acs.org

Formation of Metal-Organic Frameworks (MOFs) with Tetrazole Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters connected by organic linkers. nih.gov Tetrazole-based ligands are excellent candidates for MOF construction due to their strong coordination ability and multiple donor sites, which can lead to robust frameworks with high nitrogen content. researchgate.netacs.org

The use of tetrazole linkers can impart specific properties to the resulting MOFs:

High Porosity and Surface Area: The rigid and well-defined nature of tetrazole ligands can lead to the formation of MOFs with permanent porosity and high surface areas, suitable for gas storage and separation.

N-rich Channels: The abundance of nitrogen atoms in the tetrazole ring lines the pores of the MOF with Lewis basic sites. This N-rich environment can enhance the selective adsorption of certain molecules, such as CO2. acs.org

Structural Diversity: The versatile coordination modes of tetrazoles allow for the construction of MOFs with diverse topologies, from 2D layers to complex 3D frameworks. rsc.orgacs.org